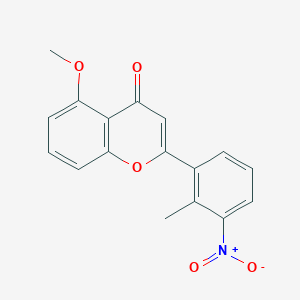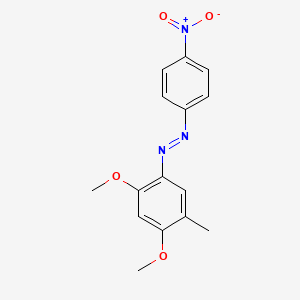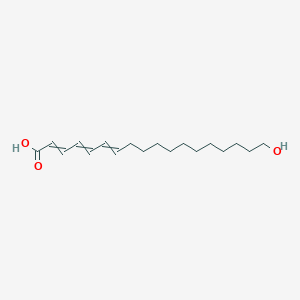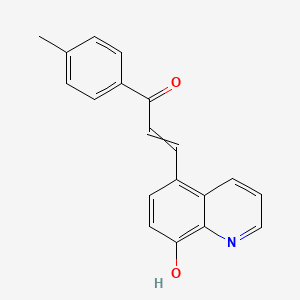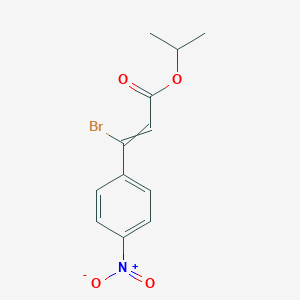
Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate: is an organic compound that features a bromine atom and a nitrophenyl group attached to a prop-2-enoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate typically involves the esterification of 3-bromo-3-(4-nitrophenyl)prop-2-enoic acid with propan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of 3-hydroxy-3-(4-nitrophenyl)prop-2-enoate or similar derivatives.
Reduction: Formation of Propan-2-yl 3-amino-3-(4-nitrophenyl)prop-2-enoate.
Oxidation: Formation of Propan-2-yl 3-bromo-3-(4-nitrosophenyl)prop-2-enoate.
Applications De Recherche Scientifique
Chemistry: Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of complex molecules in organic synthesis due to its reactive bromine and nitro groups.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. The nitrophenyl group is known for its biological activity, and modifications of this compound can lead to the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate depends on the specific application. In biological systems, the nitrophenyl group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The bromine atom can also participate in halogen bonding, which can influence the compound’s interaction with biological targets.
Comparaison Avec Des Composés Similaires
- Propan-2-yl 3-bromo-3-(4-methylphenyl)prop-2-enoate
- Propan-2-yl 3-bromo-3-(4-chlorophenyl)prop-2-enoate
- Propan-2-yl 3-bromo-3-(4-fluorophenyl)prop-2-enoate
Uniqueness: Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making this compound versatile in synthetic applications. Additionally, the nitro group can enhance the biological activity of the compound, making it a valuable intermediate in drug development.
Propriétés
Numéro CAS |
832734-37-9 |
|---|---|
Formule moléculaire |
C12H12BrNO4 |
Poids moléculaire |
314.13 g/mol |
Nom IUPAC |
propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12BrNO4/c1-8(2)18-12(15)7-11(13)9-3-5-10(6-4-9)14(16)17/h3-8H,1-2H3 |
Clé InChI |
FQCUOUJUNPUGEW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C=C(C1=CC=C(C=C1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


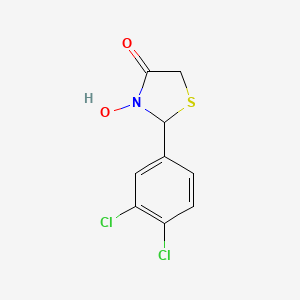
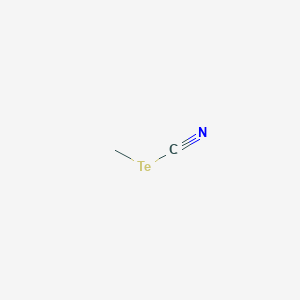

![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)
![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)
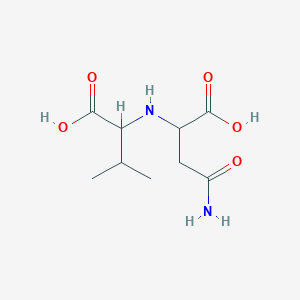

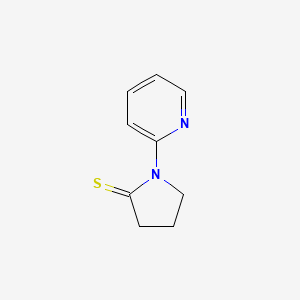
propanedinitrile](/img/structure/B14199672.png)
